molecular formula C13H12N2O2S B3407625 2-((4-methyl-6-phenylpyrimidin-2-yl)thio)acetic acid CAS No. 77517-13-6

2-((4-methyl-6-phenylpyrimidin-2-yl)thio)acetic acid

Cat. No.: B3407625
CAS No.: 77517-13-6
M. Wt: 260.31 g/mol
InChI Key: PKESAJRXMWMCKZ-UHFFFAOYSA-N
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Description

2-((4-methyl-6-phenylpyrimidin-2-yl)thio)acetic acid is a heterocyclic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a thioacetic acid group attached to a pyrimidine ring, which is further substituted with a methyl and a phenyl group. Pyrimidine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

The synthesis of 2-((4-methyl-6-phenylpyrimidin-2-yl)thio)acetic acid typically involves the reaction of 2-halo derivatives with sulfur-containing reagents. One common method is the cyclization process, which can be achieved through [3+3], [4+2], or [5+1] cyclization reactions. These reactions are often carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve bulk manufacturing and sourcing of the compound, ensuring high purity and consistency .

Chemical Reactions Analysis

2-((4-methyl-6-phenylpyrimidin-2-yl)thio)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve halogenation or alkylation, leading to the formation of derivatives with different functional groups. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antioxidant, antimicrobial, and anticancer properties. In medicine, it is explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects. Industrial applications include its use as an intermediate in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 2-((4-methyl-6-phenylpyrimidin-2-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, it may interact with cellular signaling pathways, modulating the expression of genes involved in inflammation and cell proliferation .

Comparison with Similar Compounds

2-((4-methyl-6-phenylpyrimidin-2-yl)thio)acetic acid can be compared with other pyrimidine derivatives, such as 2-thioxopyrimidines and their condensed analogs. These compounds share similar structural features but may differ in their biological activities and chemical reactivity. For instance, 2-thioxopyrimidines are known for their antioxidant and radioprotective properties, while this compound is more studied for its anti-inflammatory and analgesic effects .

Properties

IUPAC Name

2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-9-7-11(10-5-3-2-4-6-10)15-13(14-9)18-8-12(16)17/h2-7H,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKESAJRXMWMCKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70228219
Record name Acetic acid, ((4-methyl-6-phenyl-2-pyrimidinyl)thio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70228219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77517-13-6
Record name Acetic acid, ((4-methyl-6-phenyl-2-pyrimidinyl)thio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077517136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, ((4-methyl-6-phenyl-2-pyrimidinyl)thio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70228219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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